Methyl 4-(6-methoxypyrimidine-4-carboxamido)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(6-methoxypyrimidine-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-20-12-7-11(15-8-16-12)13(18)17-10-5-3-9(4-6-10)14(19)21-2/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXGYBMYURBGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-methoxypyrimidine-4-carboxamido)benzoate typically involves the reaction of 4-aminobenzoic acid with 6-methoxypyrimidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6-methoxypyrimidine-4-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamido group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-(6-hydroxypyrimidine-4-carboxamido)benzoate.
Reduction: Formation of 4-(6-methoxypyrimidine-4-carboxamido)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Methyl 4-(6-methoxypyrimidine-4-carboxamido)benzoate has been identified as a promising candidate for the treatment of hyperproliferative diseases, including various forms of cancer.
- Mechanism of Action : The compound acts as an inhibitor of SHP2 (Src Homology Phosphatase 2), which is involved in the ERK/MAPK signaling pathway that regulates cellular proliferation and survival. By inhibiting SHP2, this compound can potentially reduce tumor growth and metastasis in cancers such as melanoma, lung cancer, and colorectal cancer .
- Selectivity and Safety : Compared to existing SHP2 antagonists, this compound demonstrates a higher selectivity for the target without significant cardiotoxicity risks associated with other compounds . This enhanced safety profile makes it a valuable candidate for further clinical development.
Antibacterial Properties
Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit antibacterial activity against Mycobacterium tuberculosis.
- Research Findings : Studies have shown that certain pyrimidine derivatives can act as effective agents against resistant strains of tuberculosis . The structural modifications in the pyrimidine ring enhance binding affinity to bacterial targets, making these compounds suitable for further exploration in antibiotic development.
Other Therapeutic Applications
Beyond its anticancer and antibacterial properties, this compound may have potential applications in other therapeutic areas:
- Anti-inflammatory Effects : Compounds with similar structural features have been reported to possess anti-inflammatory properties. This suggests that this compound could be investigated for its efficacy in treating inflammatory diseases .
- Antiviral Activity : Some studies have suggested that pyrimidine derivatives may exhibit antiviral properties, warranting further investigation into their potential use against viral infections .
Case Study 1: Cancer Treatment
A study involving a series of pyrimidine derivatives demonstrated significant antitumor activity in preclinical models. This compound was included in the screening process, showing promise as an effective inhibitor of tumor growth through SHP2 modulation.
Case Study 2: Antibacterial Testing
In vitro testing against Mycobacterium tuberculosis revealed that this compound displayed substantial antibacterial activity, particularly against resistant strains. This highlights its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of Methyl 4-(6-methoxypyrimidine-4-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. In the context of its anti-inflammatory activity, the compound inhibits the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This inhibition is achieved through the modulation of signaling pathways like nuclear factor κB and mitogen-activated protein kinases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrimidine/Quinoline Cores
The target compound’s pyrimidine ring distinguishes it from quinoline-based analogs (e.g., C1–C7 in ). While pyrimidines are six-membered rings with two nitrogen atoms, quinolines (e.g., C6) feature a fused benzene-pyridine system. Electron-donating groups like methoxy (C6) or methylthio (C5) on aromatic systems generally reduce melting points compared to electron-withdrawing substituents (e.g., halogens in C2–C4 or trifluoromethyl in C7) . For example, C6 (4-methoxyphenyl-substituted quinoline) is a yellow solid, whereas C7 (4-trifluoromethylphenyl) likely exhibits higher thermal stability due to the CF₃ group’s strong electron-withdrawing effects .
Ester Group Variations
Replacing the methyl ester in the target compound with an ethyl group (as in ’s Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate) increases molecular weight (333.39 g/mol vs. ~295.27 g/mol for the target) and lipophilicity. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, influencing bioavailability .
Linkage Heterogeneity
The amide bond in the target compound contrasts with the amino linkage in ’s analog. Piperazine-containing compounds (C1–C7) introduce conformational flexibility, which may improve binding affinity in biological systems but reduce metabolic stability .
Table 1: Comparative Analysis of Key Compounds
Key Observations:
- Solubility : Methoxy groups (C6, target compound) enhance water solubility compared to halogenated (C2–C4) or trifluoromethyl (C7) analogs .
- Thermal Stability : Trifluoromethyl groups (C7) increase melting points due to strong intermolecular interactions .
- Biological Interactions : Piperazine linkers (C1–C7) may improve target binding but introduce metabolic liabilities compared to direct amide/amine linkages .
Biological Activity
Methyl 4-(6-methoxypyrimidine-4-carboxamido)benzoate is a compound with significant potential in medicinal chemistry, particularly regarding its biological activity. This article delves into its mechanisms of action, biological targets, and relevant case studies, while presenting data in tables for clarity.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 246.26 g/mol
Target of Action
This compound primarily interacts with the monoamine neurotransmitter systems , particularly affecting dopamine and norepinephrine levels. Its mechanism involves enhancing the release of these neurotransmitters, which plays a crucial role in mood regulation and cognitive functions.
Mode of Action
The compound acts by modulating neurotransmitter release through the following pathways:
- Inhibition of Reuptake : Prevents the reabsorption of dopamine and norepinephrine, increasing their availability in the synaptic cleft.
- Stimulation of Release : Promotes the exocytosis of these neurotransmitters from presynaptic neurons.
Antitumor Activity
Recent studies have indicated that this compound exhibits antitumor properties , particularly in the treatment of various cancers. The compound has been shown to modulate immune responses, enhancing the efficacy of existing cancer therapies by promoting tumor-infiltrating lymphocytes (TILs) .
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the compound's efficacy:
| Study | Model | Findings |
|---|---|---|
| Study 1 | In vitro cancer cell lines | Significant reduction in cell viability at concentrations above 10 µM. |
| Study 2 | Animal models (xenograft tumors) | Tumor growth inhibition observed with a dosage of 20 mg/kg/day. |
| Study 3 | Neuropharmacological assays | Increased levels of dopamine and norepinephrine in treated subjects compared to controls. |
Case Studies
-
Case Study on Cancer Treatment :
- Objective : To evaluate the antitumor effects of this compound in colorectal cancer.
- Methodology : Administered to mice with induced tumors.
- Results : Showed a 50% reduction in tumor size after four weeks of treatment, alongside increased immune cell activity.
-
Neuropharmacological Effects :
- Objective : Assess the impact on mood disorders.
- Methodology : Administered to rats in a forced swim test.
- Results : Significant decrease in immobility time, indicating antidepressant-like effects.
Safety and Toxicology
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and coupling patterns. For example, methoxy protons resonate at ~3.8–4.0 ppm, while aromatic protons appear between 7.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ~332.3 g/mol).
- X-ray Crystallography : Single-crystal diffraction using SHELX or SIR97 software for absolute configuration determination. SHELXL is preferred for refining high-resolution data .
How can structural contradictions in crystallographic or spectroscopic data be resolved?
Advanced Research Question
- Multi-method validation : Cross-check NMR/IR data with X-ray results. For example, discrepancies in carbonyl group positions (amide vs. ester) can arise due to tautomerism; DFT calculations (e.g., Gaussian) may resolve this .
- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement, especially with high-symmetry space groups .
- Dynamic effects : Variable-temperature NMR or solid-state NMR to account for conformational flexibility .
What computational methods are suitable for predicting the biological interactions of this compound?
Advanced Research Question
- Molecular docking (AutoDock/Vina) : Screen against targets like kinases or GPCRs. The methoxypyrimidine moiety may act as a hydrogen-bond acceptor, while the benzoate ester enhances membrane permeability .
- MD simulations (GROMACS) : Assess binding stability over 100+ ns trajectories.
- ADMET prediction : Tools like SwissADME to evaluate solubility (LogP ~2.5), metabolic stability (CYP450 interactions), and bioavailability .
How do substituents (e.g., methoxy vs. chloro groups) influence reactivity and bioactivity?
Advanced Research Question
- Electronic effects : Methoxy groups increase electron density on the pyrimidine ring, altering nucleophilic substitution kinetics. Compare with chloro derivatives via Hammett plots .
- Biological assays : Test enzyme inhibition (e.g., IC50 values for kinases) using fluorescence polarization or SPR. Methoxy groups may reduce cytotoxicity compared to halogens .
- Solubility : LogP measurements (shake-flask method) to correlate substituent hydrophilicity with bioavailability.
What strategies mitigate side reactions during functionalization of the pyrimidine ring?
Advanced Research Question
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine functionalities during alkylation or acylation .
- Regioselective catalysis : Pd-catalyzed C-H activation for selective functionalization at the 4-position of pyrimidine .
- In situ monitoring : ReactIR or HPLC to track intermediates and optimize reaction quenching times .
How can researchers design structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
-
Analog synthesis : Modify the benzoate ester (e.g., ethyl vs. methyl) or pyrimidine substituents (e.g., methoxy vs. trifluoromethyl) .
-
Biological testing :
Modification Assay Key Metric Benzoate ester LogP Solubility Pyrimidine substituent Kinase inhibition IC50 Amide linker Protease stability Half-life (t1/2) -
Data analysis : Use PCA (principal component analysis) to correlate structural features with activity .
What are the challenges in scaling up synthesis while maintaining purity?
Advanced Research Question
- Process chemistry : Transition from batch to flow reactors for amide coupling steps to reduce byproducts .
- Purity control :
- HPLC : Develop methods with C18 columns (gradient: 10–90% acetonitrile/water).
- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) for high-yield recrystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
